REACTION_CXSMILES
|
O1CCCCC1[O:7][CH2:8][CH2:9][CH2:10][N:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]1=[O:17]>C(O)(=O)C.C1COCC1.O>[OH:7][CH2:8][CH2:9][CH2:10][N:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]1=[O:17]
|
Name
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1-(3-(2-tetrahydropyranyloxy)propyl)-1,2-dihydro-2-pyridone
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
O1C(CCCC1)OCCCN1C(C=CC=C1)=O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed by evaporation
|
Type
|
CUSTOM
|
Details
|
the residue azeotroped with toluene
|
Name
|
|
Type
|
product
|
Smiles
|
OCCCN1C(C=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 680 mg | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |